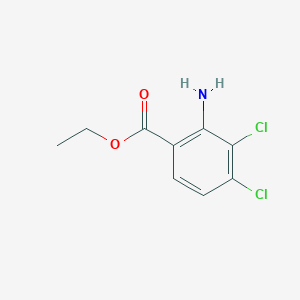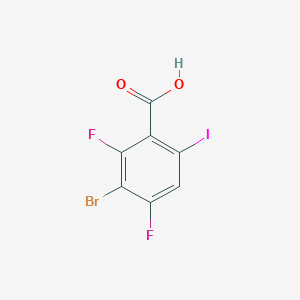
3-Bromo-2,4-difluoro-6-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-difluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H2BrF2IO2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluoro-6-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, fluorination, and iodination of benzoic acid derivatives under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide, while fluorination can be carried out using fluorine gas or other fluorinating agents. Iodination is often performed using iodine or iodinating reagents like iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4-difluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzoic acid core.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-difluoro-6-iodobenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving halogenated aromatic compounds and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-difluoro-6-iodobenzoic acid involves its interaction with molecular targets through its halogen atoms and benzoic acid core. The halogen atoms can participate in halogen bonding, while the benzoic acid core can engage in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-fluoro-6-iodobenzoic acid
- 2-Amino-4-bromo-3,6-difluoro-5-iodobenzoic acid
- 4-Bromo-2-iodobenzoic acid
Uniqueness
3-Bromo-2,4-difluoro-6-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C7H2BrF2IO2 |
|---|---|
Molekulargewicht |
362.89 g/mol |
IUPAC-Name |
3-bromo-2,4-difluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H2BrF2IO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,(H,12,13) |
InChI-Schlüssel |
ZXXAVLHWVAKSOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)C(=O)O)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)

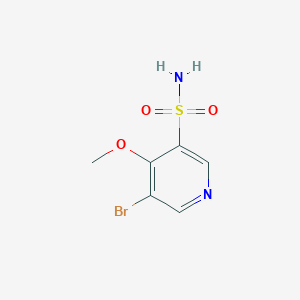
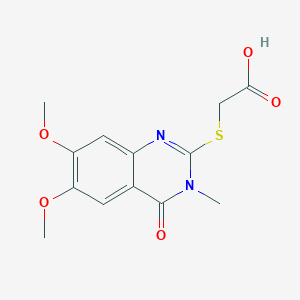

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)
![3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)

![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)
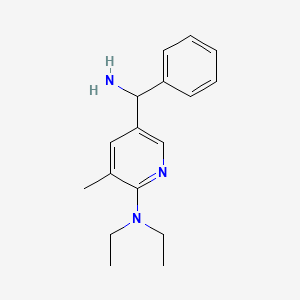
![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

